4-chlorobenzyl 4-nitrobenzoate
Overview
Description
4-Chlorobenzyl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-chlorobenzyl alcohol with 4-nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl 4-nitrobenzoate typically involves the esterification reaction between 4-chlorobenzyl alcohol and 4-nitrobenzoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-chlorobenzyl alcohol+4-nitrobenzoic acidacid catalyst4-chlorobenzyl 4-nitrobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl 4-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-chlorobenzyl alcohol and 4-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Hydrolysis: 4-chlorobenzyl alcohol and 4-nitrobenzoic acid.
Reduction: 4-chlorobenzyl 4-aminobenzoate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzyl 4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s ester functionality makes it useful in the development of polymeric materials and coatings.
Pharmaceuticals: It can serve as a precursor for the synthesis of biologically active compounds.
Analytical Chemistry: It can be used as a standard or reference material in analytical techniques such as chromatography.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 4-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding alcohol and acid. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the ester functionality.
4-Nitrobenzyl alcohol: Contains a nitro group but lacks the ester linkage.
4-Chlorobenzyl acetate: Similar ester structure but with an acetate group instead of a nitrobenzoate group.
Uniqueness
4-Chlorobenzyl 4-nitrobenzoate is unique due to the presence of both a nitro group and an ester linkage, which imparts distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in organic synthesis and materials science.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)16(18)19/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEVFTDXWFBNLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.